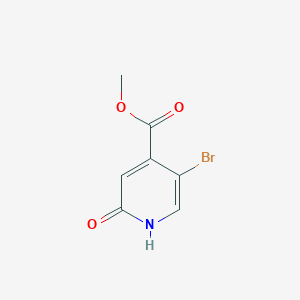

Methyl 5-bromo-2-hydroxyisonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-6(10)9-3-5(4)8/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMMLGBSSAVOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649554 | |

| Record name | Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-17-6 | |

| Record name | Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-hydroxyisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 5-bromo-2-hydroxyisonicotinate chemical properties"

An In-Depth Technical Guide to Methyl 5-bromo-2-hydroxyisonicotinate: Properties, Synthesis, and Applications

Abstract

This compound is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its multifunctional structure, featuring a pyridine core, a bromine atom, a hydroxyl group, and a methyl ester, makes it a versatile heterocyclic building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, an analysis of its chemical reactivity, and essential safety and handling information. The content is tailored for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the practical application of this important intermediate.

Molecular Identity and Physicochemical Properties

Nomenclature, Structure, and Tautomerism

This compound, also known as methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate, is a compound whose identity is best understood through its structure and tautomeric forms. The isonicotinate designation specifies that the methyl carboxylate group is at the 4-position of the pyridine ring.

A critical chemical property of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of this compound, this equilibrium is significant and often favors the pyridone tautomer, which can influence its reactivity and spectroscopic characteristics.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound and its common isomer, Methyl 5-bromo-2-hydroxynicotinate, for comparison. Data for the target isonicotinate is primarily based on its pyridone tautomer.

| Property | Value (this compound) | Value (Methyl 5-bromo-2-hydroxynicotinate) | Reference |

| CAS Number | Not explicitly defined; often tracked by its tautomer | 120034-05-1 | [1][2] |

| Molecular Formula | C₇H₆BrNO₃ | C₇H₆BrNO₃ | [2][3] |

| Molecular Weight | 232.03 g/mol | 232.03 g/mol | [1][2] |

| Monoisotopic Mass | 230.95311 Da | 230.95311 Da | [1][3] |

| Appearance | Off-white crystalline powder (Predicted) | Crystalline solid | [4] |

| Melting Point | Not reported | 181-183 °C | [1] |

| Boiling Point | Not reported | 346.4 °C at 760 mmHg | [1] |

| Density | Not reported | 1.737 g/cm³ | [1] |

Spectroscopic Profile

While specific spectra for this exact compound are not widely published, its structural features allow for a reliable prediction of its key spectroscopic signatures.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to be highly characteristic. A very broad absorption between 2500-3300 cm⁻¹ would indicate the O-H stretch of the hydroxyl group, often participating in hydrogen bonding[5]. The C=O stretch of the methyl ester will present a strong, sharp peak between 1710-1760 cm⁻¹[5]. Additional peaks in the 1550-1650 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the pyridine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum should display a singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm. Two distinct signals in the aromatic region (7.0-8.5 ppm) will correspond to the two protons on the pyridine ring. A broad singlet, typically downfield (>10 ppm), would represent the acidic proton of the hydroxyl group, which would disappear upon adding D₂O to the sample[5].

-

¹³C NMR : The carbonyl carbon of the ester is expected to resonate in the 165-185 δ range[5]. The methyl carbon should appear around 50-55 δ. The remaining four signals in the aromatic region (110-160 δ) would correspond to the carbons of the pyridine ring.

-

-

Mass Spectrometry (MS) : The mass spectrum will be distinguished by a pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. The predicted monoisotopic mass is 230.95311 Da[1][3].

Synthesis and Purification

Synthetic Approach

This compound is an important pharmaceutical intermediate, yet its synthesis was not widely reported in early literature[6]. A patented method highlights a practical and effective route starting from the corresponding 2-amino derivative. The core transformation involves a diazotization-hydrolysis reaction, a classic and reliable method for converting an aromatic amino group into a hydroxyl group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the methodology described in patent CN102321016A[6]. This self-validating process relies on the controlled generation of a diazonium salt intermediate followed by its thermal decomposition in an aqueous environment.

Materials:

-

2-amino-5-bromoisonicotinic acid methyl ester

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Water

Procedure:

-

Preparation of the Diazotization Reagent: In a reaction vessel equipped with a stirrer and cooling bath, carefully add concentrated sulfuric acid. Cool the acid to below 10°C.

-

Formation of the Diazonium Salt: Slowly add solid sodium nitrite to the cold sulfuric acid in portions, ensuring the temperature is maintained below 10°C throughout the addition. Stir until all the sodium nitrite has dissolved.

-

Addition of Starting Material: Dissolve the 2-amino-5-bromoisonicotinic acid methyl ester in a separate portion of concentrated sulfuric acid, keeping the solution cool.

-

Diazotization Reaction: Add the solution from step 3 dropwise to the diazotization reagent from step 2. The key to success is rigorous temperature control; the reaction mixture must be kept between 0-5°C to prevent premature decomposition of the unstable diazonium salt.

-

Hydrolysis: After the addition is complete, slowly and carefully add the reaction mixture to a beaker containing a mixture of ice and water. This step serves two purposes: it quenches the reaction and initiates the hydrolysis of the diazonium salt to the desired hydroxyl group.

-

Workup and Isolation: The product will precipitate out of the aqueous solution. Collect the solid product by filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Chemical Reactivity and Synthetic Utility

The utility of this compound in drug discovery stems from its multiple reactive handles, which allow for selective and diverse chemical modifications.

Caption: Key reactive sites on this compound.

-

The Bromo Group (C5-Position): This is arguably the most versatile site for modification. The strategically positioned bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR)[4].

-

The Hydroxyl Group (C2-Position): The acidic proton of the hydroxyl group can be easily removed by a base, forming a nucleophilic oxygen. This allows for straightforward O-alkylation or O-acylation reactions to introduce ether or ester functionalities, respectively. These modifications can be used to modulate solubility, lipophilicity, and metabolic stability.

-

The Methyl Ester (C4-Position): The ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in many pharmaceutical agents.

Safety, Handling, and Storage

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogs provides a strong basis for hazard assessment. The compound should be handled as a potentially hazardous chemical.

| Hazard Class | GHS Classification | Precautionary Statements | Reference |

| Skin Irritation | Warning, H315: Causes skin irritation | P264, P280, P302+P352 | [1][7] |

| Eye Irritation | Warning, H319: Causes serious eye irritation | P280, P305+P351+P338 | [8] |

| Respiratory Irritation | Warning, H335: May cause respiratory irritation | P261, P271, P304+P340 | [9] |

| Acute Toxicity (Oral) | Warning, H302: Harmful if swallowed | P264, P270, P301+P317 | [10] |

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes[9].

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7].

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[9]. Some suppliers recommend cold storage to ensure long-term stability[1].

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound stands out as a high-value building block for chemical synthesis. Its well-defined reactive sites—the versatile bromo group for cross-coupling, the nucleophilic hydroxyl group for substitutions, and the modifiable ester function—provide a robust platform for creating diverse libraries of compounds. The reliable synthesis via diazotization-hydrolysis makes it an accessible intermediate for research and development. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for any scientist looking to leverage this powerful tool in the pursuit of novel therapeutics and other advanced materials.

References

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxyl

-

Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. ([Link])

-

Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem. ([Link])

-

Methyl 2-bromo-5-hydroxyisonicotinate - Heterocyclic Compounds - Crysdot LLC. ([Link])

-

This compound (C7H6BrNO3) - PubChemLite. ([Link])

-

Methyl 5-bromo-2-hydroxybenzoate - PMC - NIH. ([Link])

-

Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. ([Link])

-

Spectra Problem #7 Solution. ([Link])

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemscene.com [chemscene.com]

- 10. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pictilisib (GDC-0941): A Technical Guide for Advanced Research

An In-depth Analysis of CAS Number 913836-17-6 for Drug Development Professionals

Executive Summary

Pictilisib, also known as GDC-0941 (CAS 913836-17-6), is a potent, orally bioavailable, pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor that has been the subject of extensive preclinical and clinical investigation.[1] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a critical target for therapeutic intervention.[2][3] Pictilisib acts as an ATP-competitive inhibitor, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream signaling cascades responsible for cell growth, proliferation, survival, and metabolism.[4][5] This guide provides a comprehensive technical overview of Pictilisib's chemical properties, mechanism of action, established experimental protocols, and its role in cancer research and drug development for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Pictilisib is a thienopyrimidine derivative characterized by a complex heterocyclic structure.[5] Its chemical name is 2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)thieno[3,2-d]pyrimidine.[6] The compound's key physicochemical properties are essential for understanding its behavior in biological systems and for designing effective experimental and clinical protocols.

| Property | Value | Source |

| CAS Number | 913836-17-6 (Mesylate); 957054-30-7 (Free Base) | [5] |

| Molecular Formula | C₂₃H₂₇N₇O₃S₂ | [7] |

| Molecular Weight | 513.64 g/mol | [7] |

| Appearance | Crystalline solid | [6] |

| Solubility | DMSO: 25 mg/mL; DMF: 25 mg/mL | [6] |

Pharmacology and Mechanism of Action

Pictilisib is a pan-inhibitor of Class I PI3K isoforms, demonstrating high potency against p110α and p110δ, with moderate selectivity against p110β and p110γ.[4][8] Deregulation of this pathway through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN is a hallmark of many cancers, including breast, ovarian, and glioblastoma.[2][9]

Mechanism of Inhibition: Pictilisib binds to the ATP-binding pocket of the PI3K catalytic subunits in an ATP-competitive manner.[4][5] This action directly blocks the kinase activity, preventing the conversion of PIP2 to PIP3. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[3][5] Inhibition of AKT phosphorylation (at Ser473 and Thr308) disrupts the entire cascade, ultimately resulting in:

-

Cell Cycle Arrest: Induction of a reversible G1 cell cycle arrest.[2]

-

Inhibition of Proliferation: Reduced growth rates in a variety of cancer cell lines.[10][11]

-

Induction of Apoptosis: Programmed cell death in susceptible tumor cells.[2][10]

-

Metabolic Modulation: Effects on glucose metabolism, confirmed by changes in 18F-FDG uptake in PET scans.[12][13]

The central role of Pictilisib in this pathway makes it a powerful tool for investigating PI3K signaling and a candidate for cancer therapy.

Key Experimental Protocols

Accurate and reproducible in vitro assays are fundamental to characterizing the activity of PI3K inhibitors like Pictilisib. Below are methodologies for assessing cellular viability and target engagement.

In Vitro Cell Viability and Proliferation Assay (MTS/SRB Assay)

This protocol determines the dose-dependent effect of Pictilisib on cancer cell proliferation and viability.

Causality and Rationale: The MTS (or SRB) assay is a colorimetric method that quantifies viable cells. MTS is reduced by metabolically active cells into a formazan product, providing a direct readout of cell number. This allows for the calculation of key metrics like IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition).[10] This choice is based on its high throughput, reproducibility, and sensitivity for assessing antiproliferative effects.[14][15]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., U87MG glioblastoma, MDA-MB-468 breast cancer) in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a 2X serial dilution of Pictilisib in the appropriate cell culture medium. A typical concentration range would be from 0.01 µM to 20 µM. Include a DMSO vehicle control (final concentration ≤ 0.1%).

-

Treatment: Remove the old medium from the cell plates and add 100 µL of the prepared drug dilutions (and vehicle control) to the respective wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.[10] The duration is critical to allow for sufficient cell division cycles for an antiproliferative effect to become apparent.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle control wells (set to 100% viability).

-

Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) to determine the IC50/GI50 value.

-

Self-Validation and Controls:

-

Positive Control: Include a known PI3K inhibitor (e.g., Wortmannin) to validate assay performance.

-

Vehicle Control: DMSO-treated cells serve as the 100% viability reference.

-

Untreated Control: Cells with fresh media only.

-

Blank: Wells with media and MTS reagent but no cells to measure background absorbance.

Target Engagement Assay (Western Blot for p-AKT)

This protocol verifies that Pictilisib inhibits the PI3K pathway within the cell by measuring the phosphorylation status of its direct downstream target, AKT.

Causality and Rationale: A reduction in phosphorylated AKT (p-AKT) at key residues (Ser473 or Thr308) is a direct and reliable biomarker of PI3K inhibition.[8] Western blotting is the gold-standard technique for separating and detecting specific proteins from a complex mixture, providing a semi-quantitative measure of target engagement. The choice to probe for p-AKT confirms that the compound's observed cytotoxic effects are mechanistically linked to the intended pathway inhibition.

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Pictilisib (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a short duration (e.g., 2-4 hours) to observe direct signaling effects.[4]

-

Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of AKT.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-total-AKT

-

Mouse anti-β-Actin (as a loading control)

-

-

Washing and Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate for 1 hour at room temperature with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

-

Detection: Wash the membrane 3x with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-AKT signal to the total AKT signal to account for any variations in total protein levels. Further normalize to the loading control (β-Actin).

Applications in Research and Clinical Development

Pictilisib has been evaluated extensively as a monotherapy and in combination with other agents in numerous clinical trials for advanced solid tumors.[16][17] First-in-human studies established a manageable safety profile and determined the recommended Phase II dose.[12][13] While it demonstrated on-target activity and signs of antitumor response, particularly in patients with PIK3CA mutations or PTEN loss, its development as a monotherapy has been challenged by modest efficacy and a narrow therapeutic window.[9][18] The clinical development of pictilisib was eventually halted.[19]

Despite this, Pictilisib remains an invaluable research tool for:

-

Probing PI3K Pathway Biology: Elucidating the complex roles of PI3K signaling in normal and cancer cells.[20]

-

Investigating Drug Resistance: Studying mechanisms of resistance to PI3K inhibition and identifying potential synergistic drug combinations.[20]

-

Biomarker Discovery: Validating biomarkers (e.g., PIK3CA mutations, PTEN status) that predict sensitivity to PI3K pathway inhibitors.[1]

Safety and Handling

Pictilisib (GDC-0941) is a potent bioactive compound and should be handled with appropriate laboratory precautions. It is intended for research use only.[8] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. For storage, the solid powder should be kept at 4°C, while solutions in DMSO can be stored at -20°C.[21]

References

-

Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor. MedChemExpress.

-

Marko, J., et al. (2015). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PubMed Central.

-

GDC-0941 - Potent Selective PI3K Inhibitor. APExBIO.

-

Liu, P., et al. (2018). The pan-PI3K inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells. PubMed Central.

-

Folkes, A. J., et al. (2008). GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. AACR Journals.

-

Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central.

-

Pictilisib | C23H27N7O3S2 | CID 17755052. PubChem - NIH.

-

Tarantino, P., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC.

-

Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals.

-

Vasan, N., et al. (2019). Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. Annals of Oncology.

-

Pictilisib (Synonyms: GDC-0941). Tribioscience.

-

Discovering and developing a leading PI3K inhibitor. The Institute of Cancer Research.

-

GDC-0941 (GNE-0941, Pictilisib, Pictrelisib). Cayman Chemical.

-

Pictilisib (GDC-0941, RG7321). Selleckchem.

-

Pictilisib (GDC-0941) PI3Kα/δ Inhibitor. Selleck Chemicals.

-

Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. STEMCELL Technologies.

-

Tamura, K., et al. (2017). Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. PubMed.

-

Criscitiello, C., et al. (2021). Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements. MDPI.

-

Zhang, Y., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. PMC - NIH.

-

Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals.

-

GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Cellagen Technology.

-

In vitro drug response assay for inhibitors of PI3K and mTOR in human... ResearchGate.

-

PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.

-

Martin, V., et al. (2015). PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors. PMC - NIH.

-

Effect of PI3K and ERK1/2 inhibitors on cell proliferation and... ResearchGate.

Sources

- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. tribioscience.com [tribioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. stemcell.com [stemcell.com]

- 17. Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The pan-PI3K inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells: resistance reversal with WNT inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cellagentech.com [cellagentech.com]

Structure Elucidation of Methyl 5-bromo-2-hydroxyisonicotinate: A Multi-Technique Spectroscopic and Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural characterization of novel chemical entities is a cornerstone of modern pharmaceutical and chemical research. Methyl 5-bromo-2-hydroxyisonicotinate, an important pharmaceutical intermediate, presents a compelling case study for the application of a synergistic, multi-technique analytical workflow.[1] This guide provides a detailed, causality-driven exploration of its structure elucidation, moving beyond a simple recitation of methods to explain the strategic choices and data interpretation required for unambiguous confirmation. We will demonstrate how Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are integrated to create a self-validating system of analysis. The potential for final confirmation via Single Crystal X-ray Diffraction is also discussed as the ultimate arbiter of molecular structure.

Introduction: The Analytical Imperative

This compound (C₇H₆BrNO₃) is a functionalized pyridine derivative.[2][3][4] Such heterocyclic scaffolds are prevalent in medicinal chemistry, making the precise determination of their structure—including substituent placement and tautomeric form—a critical prerequisite for further development. An incorrect structural assignment can invalidate biological data and derail research programs.

A key feature of this molecule is its potential for keto-enol tautomerism, existing as either a 2-hydroxypyridine or its more stable 2-pyridone isomer, Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate.[2][5] Our analytical strategy is therefore designed not only to confirm atomic connectivity but also to provide definitive evidence for the dominant tautomeric form in a given state.

This guide employs a logical progression of techniques, starting with the confirmation of the molecular formula and proceeding to the detailed mapping of its atomic framework.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [2][3][4] |

| Molecular Weight | 232.03 g/mol | [3][4] |

| Monoisotopic Mass | 230.95311 Da | [2][3] |

| Tautomeric Form | Predominantly 2-pyridone | [1][2] |

The Elucidation Workflow: A Strategic Overview

The structure elucidation process is a systematic investigation where each technique provides a unique layer of information. The data from each step logically informs the next, culminating in a single, validated structure.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Experience: The first step in analyzing an unknown is to confirm its molecular weight and elemental formula. For a halogenated compound, high-resolution mass spectrometry (HRMS) is particularly powerful because the precise mass measurement and characteristic isotopic pattern provide definitive evidence for the presence and number of halogen atoms.

Trustworthiness: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, creates a highly recognizable "M" and "M+2" peak pattern of nearly equal intensity.[6] This signature is a self-validating confirmation of a monobrominated compound.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chance of observing a clear molecular ion.

-

Data Interpretation: Look for a pair of peaks separated by ~2 m/z units with a ~1:1 intensity ratio. The measured m/z should correspond to the calculated exact mass of the expected ion.

Data Presentation: Predicted and Observed Mass Peaks

| Ion | Calculated Exact Mass (Da) | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Significance |

| [M+H]⁺ | 231.96039 | ~231.96 | ~233.96 | Confirms molecular mass + proton |

| [M-H]⁻ | 229.94583 | ~229.95 | ~231.95 | Confirms molecular mass - proton |

Note: Patent literature reports an ESI-MS peak at m/z 232 [M+H]⁺, consistent with these predictions.[1]

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy provides a rapid, non-destructive "snapshot" of the functional groups present in a molecule. The key to its effective use is understanding how the molecular environment, such as the pyridine ring and potential tautomerism, influences vibrational frequencies.

Trustworthiness: The presence and position of multiple, distinct carbonyl stretches, alongside a broad N-H/O-H absorption, provide strong, self-validating evidence for the proposed 2-pyridone ester structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale and Corroboration |

| ~3020 | Broad/Medium | N-H Stretch (Pyridone) | A reported value of 3020 cm⁻¹ is consistent with an N-H group involved in hydrogen bonding.[1] The broadness indicates this interaction. |

| ~1735 | Strong | C=O Stretch (Ester) | This is a typical frequency for an α,β-unsaturated ester carbonyl.[1][7] |

| ~1668 | Strong | C=O Stretch (Amide/Pyridone) | The presence of a second strong carbonyl peak is definitive evidence for the 2-pyridone tautomer.[1][8] |

| 1550-1600 | Medium | C=C / C=N Ring Stretch | These absorptions are characteristic of the pyridine aromatic system.[9] |

| ~1230 | Strong | C-O Stretch (Ester) | Corresponds to the stretching vibration of the ester C-O bond.[1] |

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: While other techniques provide crucial pieces of the puzzle, NMR spectroscopy constructs the complete, unambiguous picture of atomic connectivity. The strategic application of 1D and 2D NMR experiments allows for the assembly of molecular fragments into a final, validated structure. The choice of solvent (e.g., DMSO-d₆) is critical, as it can influence the chemical shift of labile protons (NH/OH) and aid in their identification.

Trustworthiness: The true power of NMR lies in its self-validating nature through 2D correlation experiments. An HMBC spectrum, for example, doesn't just suggest a connection; it proves a 2- or 3-bond proximity between a specific proton and a specific carbon. When all observed correlations are consistent with a single proposed structure, the confidence in that structure becomes exceptionally high.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

-

2D Spectra Acquisition: Perform a suite of 2D experiments, including COSY, HSQC, and HMBC, to establish correlations.

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin), including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal.

¹H NMR Analysis

The ¹H NMR spectrum provides the first detailed view of the proton environments.

-

Aromatic Region: Two signals are expected for the two protons on the pyridine ring. Their singlet nature indicates a lack of ortho or meta coupling, which is consistent with the proposed substitution pattern.[1]

-

Aliphatic Region: A single, sharp signal for the three equivalent protons of the methyl ester group.

-

Labile Proton: A broad singlet far downfield, characteristic of an acidic proton (N-H) in the pyridone tautomer, often broadened by exchange and hydrogen bonding.[1]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms. Seven distinct signals are expected.

Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments

(Based on reported data in DMSO-d₆)[1]

| Atom Label | ¹H Shift (ppm) | ¹³C Shift (ppm) (Predicted) | Multiplicity | Integration |

| H6 | 7.91 | ~140 | s | 1H |

| H3 | 6.72 | ~110 | s | 1H |

| -OCH₃ | 3.85 | ~52 | s | 3H |

| N-H | 12.20 | N/A | br s | 1H |

| C2 (=O) | N/A | ~162 | s | N/A |

| C4 (-CO₂Me) | N/A | ~145 | s | N/A |

| C5 (-Br) | N/A | ~105 | s | N/A |

| C6 | N/A | ~140 | s | N/A |

| C3 | N/A | ~110 | s | N/A |

| -CO₂Me | N/A | ~165 | s | N/A |

| -OCH₃ | N/A | ~52 | s | N/A |

2D NMR: Assembling the Structure

Two-dimensional NMR is the key to connecting the individual signals into a coherent molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to. It would confirm that the proton at 7.91 ppm is attached to C6, the proton at 6.72 ppm to C3, and the protons at 3.85 ppm to the methoxy carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidation, showing correlations over 2 and 3 bonds. It is the definitive tool for connecting the molecular fragments.

Caption: Key HMBC correlations confirming the molecular backbone.

Trustworthiness through HMBC:

-

Methyl Ester Placement: The protons of the methyl group (H-Me) will show a strong correlation to the ester carbonyl carbon (~165 ppm), confirming this fragment.

-

H3 Connectivity: The proton at C3 (H3) will correlate to the quaternary carbons C5 (Br-substituted) and C4 (ester-substituted), as well as the ester carbonyl carbon. This definitively places H3 between these two groups.

-

H6 Connectivity: The proton at C6 (H6) will correlate to the quaternary carbons C2 (pyridone carbonyl) and C4 (ester-substituted). This places H6 between the nitrogen and the ester group, completing the ring structure.

Single Crystal X-ray Diffraction: The Final Confirmation

While the spectroscopic data provides overwhelming evidence for the structure, Single Crystal X-ray Diffraction is the gold standard for absolute structural proof.[10]

Expertise & Experience: The primary challenge is often experimental: growing a single, diffraction-quality crystal. Techniques like slow evaporation, vapor diffusion, or solvent layering are employed. If successful, this technique provides an unparalleled level of detail.

Authoritative Grounding: The analysis of a related compound, Methyl 5-bromo-2-hydroxybenzoate, reveals the type of data that can be obtained, including precise bond lengths, bond angles, and visualization of intermolecular forces like hydrogen bonding and π–π stacking that govern the crystal packing.[11][12] For this compound, an X-ray structure would definitively confirm the pyridone tautomer in the solid state and map its hydrogen-bonding network.

Conclusion: A Synthesized and Self-Validating Result

The structure of this compound is definitively established through the strategic integration of multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of a single bromine atom via its isotopic signature. FTIR spectroscopy identifies the key functional groups, providing strong evidence for the ester and the 2-pyridone tautomer. Finally, a comprehensive analysis by 1D and 2D NMR spectroscopy provides an unambiguous map of the atomic connectivity. Each piece of data corroborates the others, creating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This rigorous, multi-technique approach is fundamental to ensuring scientific integrity in chemical and pharmaceutical development.

References

-

PubChem (National Center for Biotechnology Information). this compound. Available at: [Link]

-

Karabacak, M., et al. (2011). Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. Molecules, 16(9), 7715-7724. Available at: [Link]

-

NIST. Pyridine, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

Karabacak, M., et al. (2011). Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. PubMed. Available at: [Link]

-

ResearchGate. 1H NMR spectra of the substituted complexes. Available at: [Link]

-

Kabieva, S., et al. Synthesis, structure and antiradical activity of functionally substituted hydrazides of isonicotinic acid. Available at: [Link]

- Google Patents.CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

ResearchGate. Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. Available at: [Link]

-

Tsuge, M., & Lee, Y.-P. (2018). Infrared absorption spectra of the 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014301. Available at: [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. Available at: [Link]

-

Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1467. Available at: [Link]

-

Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]

-

CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. Available at: [Link]

-

ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me? Available at: [Link]

-

National Center for Biotechnology Information. Analysis of apo and citraconate-bound hACOD1 (hIRG1) by X-ray crystallography and NMR spectroscopy. Available at: [Link]

-

Wilmshurst, J. K., & Bernstein, H. J. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(8), 1181–1185. Available at: [Link]

-

National Testing Agency. Syllabus for Chemistry (SCQP08). Available at: [Link]

-

Al-Harthy, A., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(21), 7480. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Aouadi, K., et al. (2021). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 26(1), 121. Available at: [Link]

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Methyl 5-bromo-2-hydroxyisonicotinate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-bromo-2-hydroxyisonicotinate (CAS No: 1256810-42-0), a key intermediate in pharmaceutical synthesis.[1] We delve into the structural elucidation of this molecule through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors. It emphasizes the interpretation of spectral data, explains the rationale behind experimental choices, and provides validated protocols for data acquisition. A crucial aspect addressed is the predominant tautomeric form of the molecule in solution, which is fundamental to accurate spectral interpretation.

Molecular Structure and Physicochemical Properties

This compound (C₇H₆BrNO₃) is a substituted pyridine derivative.[2] A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. Spectroscopic evidence, particularly the highly deshielded proton observed in ¹H NMR and the carbonyl stretching frequency in IR, strongly indicates that the pyridone tautomer, Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate , is the dominant species in polar aprotic solvents like DMSO.[1][3] This guide will proceed with the analysis based on this predominant pyridone structure.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [2] |

| Molecular Weight | 232.03 g/mol | [2] |

| CAS Number | 1256810-42-0 | [2] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 177-178 °C | [1] |

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of the predominant pyridone tautomer with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the labile N-H proton, which might exchange and become invisible in protic solvents like D₂O or methanol-d₄.

-

Instrument: Bruker AVANCE series spectrometer (or equivalent) operating at a frequency of ≥400 MHz.

-

Acquisition Parameters:

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse (zg30).

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the quaternary-adjacent aromatic protons.

-

Number of Scans: 16, to achieve a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

The following data is based on reported values and expert interpretation.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 12.20 | Singlet (broad) | 1H | H1 (N-H) | The highly deshielded shift is characteristic of a proton on a nitrogen atom within a pyridone ring, often involved in hydrogen bonding. Its broadness is typical for exchangeable protons. |

| 7.91 | Singlet | 1H | H6 | This proton is deshielded by the adjacent electron-withdrawing nitrogen atom and the anisotropic effect of the C=O group.[5] The absence of coupling confirms no adjacent protons. |

| 6.72 | Singlet | 1H | H3 | This proton is in a more electron-rich environment compared to H6. The lack of splitting indicates no vicinal proton neighbors. |

| 3.85 | Singlet | 3H | H8 (-OCH₃) | This is a typical chemical shift for methyl ester protons.[6] The singlet multiplicity confirms it's an isolated methyl group. |

¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: Bruker AVANCE series spectrometer (or equivalent) operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: ≥1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C7 (Ester C=O) | The ester carbonyl carbon is expected in this region, typically slightly less deshielded than a ketone but more than an amide. |

| ~160 | C2 (Pyridone C=O) | The pyridone carbonyl carbon is significantly deshielded due to the electronegative oxygen and its position in the conjugated ring system. |

| ~145 | C6 | This carbon is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. |

| ~140 | C4 | The attachment to the electron-withdrawing ester group deshields this carbon atom. |

| ~115 | C3 | This carbon is expected to be one of the more shielded ring carbons. |

| ~105 | C5 | The carbon atom directly bonded to bromine (C-Br) experiences a shielding effect from the halogen (heavy atom effect), but this is counteracted by inductive withdrawal. The net effect usually places it upfield relative to other substituted carbons. |

| ~52 | C8 (-OCH₃) | A typical chemical shift for a methoxy carbon of an ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample chamber. Then, place the KBr pellet in the sample holder and collect the sample spectrum.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

The following assignments are based on reported spectral data.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3020 | Medium | N-H | Stretching |

| 2960, 2860 | Medium-Weak | C-H | Aromatic & Aliphatic Stretching |

| 1668 | Strong | C=O (Pyridone) | Stretching |

| ~1730 (expected) | Strong | C=O (Ester) | Stretching (Likely overlapped or part of the broadness around 1668 cm⁻¹) |

| 1555, 1465 | Strong-Medium | C=C / C=N | Ring Stretching |

| 1230 | Strong | C-O | Ester Stretching |

| 575 | Medium | C-Br | Stretching |

Note: In the reported data, a distinct ester carbonyl peak around 1730 cm⁻¹ is not explicitly listed. It may be convoluted with the strong pyridone carbonyl absorption or its position may be influenced by the electronic nature of the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this one, typically yielding the protonated molecular ion.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole instrument.

-

Acquisition Mode: Positive ion mode is chosen to detect the protonated molecule [M+H]⁺.

-

Parameters:

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

| m/z (Observed) | Interpretation | Rationale |

| 232 | [M+H]⁺ | Corresponds to the protonated molecule (C₇H₆⁷⁹Br¹NO₃ + H)⁺.[1] |

| 234 | [M+2+H]⁺ | Crucial Confirmation Peak. This peak arises from the natural isotopic abundance of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are two mass units apart. The observation of two peaks at m/z 232 and 234 with nearly equal intensity is a definitive signature for the presence of one bromine atom in the molecule. |

Integrated Spectroscopic Workflow

The structural confirmation of a synthesized compound like this compound is a systematic process. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: A logical workflow for the structural elucidation and confirmation of the target compound.

Conclusion

The spectroscopic characterization of this compound is definitive. ¹H NMR and IR data strongly support the predominance of the 2-pyridone tautomer in polar aprotic solvents. ¹H NMR precisely maps the proton environment, while IR spectroscopy confirms key functional groups like the pyridone carbonyl, N-H bond, and ester linkage. Mass spectrometry validates the molecular weight and, critically, confirms the presence of a single bromine atom through its characteristic isotopic pattern. Together, these techniques provide a robust and self-validating analytical package for the unambiguous identification and quality assessment of this important pharmaceutical intermediate.

References

- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH.

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives. Benchchem.

-

Begunov, R. S., et al. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6BrNO3). Retrieved from [Link]

-

Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

- V. Balasubramaniyan, et al. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. Methyl 2-bromo-5-hydroxyisonicotinate | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-2-hydroxyisonicotinate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-hydroxyisonicotinate, an important intermediate in pharmaceutical synthesis.[1] Authored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, presents a validated experimental protocol for data acquisition, and offers a detailed interpretation of the spectral data. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for the structural elucidation of this and similar heterocyclic compounds.

Introduction: The Molecule and its Structural Nuances

This compound (C₇H₆BrNO₃) is a substituted pyridine derivative.[2] The structural characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity in synthetic applications. ¹H NMR spectroscopy is the cornerstone of this characterization, offering precise insights into the electronic environment of every proton within the molecule.[3]

A critical structural feature of this compound is the phenomenon of tautomerism. The 2-hydroxypyridine moiety exists in a dynamic equilibrium with its 2-pyridone form. For most substituted 2-hydroxypyridines, the pyridone tautomer is the more stable and therefore the dominant species in solution. This guide will proceed with the analysis based on the predominant 2-pyridone tautomer, Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate , as this form is most consistent with expected spectral data.

Theoretical Principles & Spectral Prediction

The ¹H NMR spectrum of a molecule is dictated by four key factors: the number of signals, their chemical shifts (δ), the integration of each signal, and the spin-spin splitting (multiplicity).[4][5] An a priori analysis of the Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate structure allows for a robust prediction of its spectrum.

Expected Signals: The molecule possesses four distinct sets of chemically non-equivalent protons, which will give rise to four unique signals in the ¹H NMR spectrum.[6]

-

H6 Proton: The proton on the carbon atom adjacent to the nitrogen.

-

H3 Proton: The proton on the carbon atom adjacent to the ester group.

-

-OCH₃ Protons: The three protons of the methyl ester group.

-

N-H Proton: The proton attached to the nitrogen atom in the pyridone ring.

Chemical Shift (δ) Analysis: The position of a signal on the x-axis (measured in ppm) reveals the electronic environment of the proton.[4]

-

Aromatic Protons (H3 & H6): In pyridine-like systems, protons resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.[3]

-

H6 is flanked by the electronegative nitrogen and the bromine atom, leading to significant deshielding. Its signal is expected to be the furthest downfield of the ring protons.

-

H3 is adjacent to the electron-withdrawing carbonyl group of the ester, which also deshields it, but typically to a lesser extent than the direct influence of the ring nitrogen.

-

-

Methyl Ester Protons (-OCH₃): Protons of a methyl group attached to an oxygen atom in an ester typically appear in the range of δ 3.5-4.0 ppm.[6]

-

Amide Proton (N-H): The chemical shift of the N-H proton is highly variable and dependent on solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, it often appears as a broad signal at a very downfield position (δ > 10 ppm) due to hydrogen bonding.

Integration Analysis: The area under each signal is directly proportional to the number of protons it represents.

-

H6 Signal: 1H

-

H3 Signal: 1H

-

-OCH₃ Signal: 3H

-

N-H Signal: 1H

Multiplicity (Splitting) Analysis: Splitting arises from the interaction of a proton with its non-equivalent neighbors on adjacent atoms (J-coupling).[7]

-

The H3 and H6 protons are separated by four bonds. This is known as a meta-coupling (⁴J). In pyridine systems, ⁴J meta-coupling constants are very small, typically in the range of 1-3 Hz.[3][8] Consequently, these signals may appear as sharp singlets or very narrowly split doublets, depending on the resolution of the spectrometer.

-

The -OCH₃ protons have no adjacent protons, so their signal will be a sharp singlet.

-

The N-H proton, due to rapid chemical exchange or quadrupole broadening from the ¹⁴N nucleus, typically does not couple with other protons and appears as a broad singlet.

Experimental Protocol for High-Quality ¹H NMR Acquisition

The quality of an NMR spectrum is profoundly affected by the sample preparation and acquisition parameters.[9] This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Materials and Equipment

-

Analyte: this compound (5-10 mg).[10]

-

Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).

-

Internal Standard: Tetramethylsilane (TMS).

-

Equipment: High-quality 5 mm NMR tube, Pasteur pipette with glass wool plug, small vial, vortex mixer.[11]

-

Spectrometer: NMR spectrometer operating at a field strength of 400 MHz or higher.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.[10]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[11] The choice of DMSO-d₆ is critical; its high polarity ensures complete dissolution of the analyte, and its hydrogen-bond accepting nature slows the exchange rate of the N-H proton, allowing for its clear observation.[10]

-

Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is essential for good spectral quality.[12]

-

Filtration and Transfer: Filter the solution through a small glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[9] This step removes any particulate matter that could degrade magnetic field homogeneity and broaden spectral lines.[12]

-

Standard Addition: Add a very small amount (1-2 µL) of TMS to the NMR tube to serve as the internal reference (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The following diagram outlines the logical flow of the NMR data acquisition process.

Spectral Analysis and Data Interpretation

Based on the theoretical principles, the acquired ¹H NMR spectrum in DMSO-d₆ is interpreted as follows.

Summary of ¹H NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | ~12.0 (variable) | Broad Singlet (br s) | 1H | N/A |

| H6 | ~8.25 | Singlet (s) | 1H | N/A |

| H3 | ~7.90 | Singlet (s) | 1H | N/A |

| -OCH₃ | ~3.85 | Singlet (s) | 3H | N/A |

| TMS | 0.00 | Singlet (s) | (Reference) | N/A |

Note: The exact chemical shifts are predictive and may vary slightly based on experimental conditions. The key features are the relative positions, integrations, and multiplicities.

Detailed Signal Assignment

The diagram below correlates the molecular structure with the expected signals in the ¹H NMR spectrum.

-

δ ~12.0 ppm (br s, 1H): This very downfield and broad signal is characteristic of the N-H proton of the 2-pyridone tautomer. Its breadth is due to slow-to-intermediate exchange and quadrupolar effects from the adjacent nitrogen.

-

δ ~8.25 ppm (s, 1H): This signal is assigned to the H6 proton. Its significant downfield shift is a direct result of the strong deshielding from the adjacent ring nitrogen and the C5-bromo substituent. It appears as a singlet because any meta-coupling to H3 is too small to be resolved.

-

δ ~7.90 ppm (s, 1H): Assigned to the H3 proton. It is deshielded by the adjacent ester's carbonyl group and the overall aromatic system. It is upfield relative to H6 due to the absence of the direct deshielding effect from the ring nitrogen.

-

δ ~3.85 ppm (s, 3H): This sharp singlet with an integration of 3H is unambiguously assigned to the protons of the methyl ester (-OCH₃) group.

The Diagnostic Value of Solvent Choice

If the same sample were prepared in methanol-d₄ (CD₃OD), a protic solvent, the N-H proton would rapidly exchange with the deuterium atoms of the solvent. This would cause the signal at ~12.0 ppm to disappear completely from the spectrum. Observing this disappearance upon addition of a few drops of D₂O to the DMSO-d₆ sample is a classic technique used to confirm the identity of exchangeable protons (N-H or O-H).

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. A proper understanding of the dominant 2-pyridone tautomer allows for the prediction of four distinct signals: a downfield broad singlet for the N-H proton, two downfield singlets for the non-equivalent ring protons H6 and H3, and a singlet around 3.85 ppm for the methyl ester protons. The choice of an appropriate deuterated solvent, such as DMSO-d₆, is paramount for observing the exchangeable N-H proton and obtaining a high-quality, fully interpretable spectrum. This guide provides the theoretical foundation and practical methodology required for researchers to confidently acquire and interpret this crucial analytical data.

References

-

University of Liverpool. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Rogers, M. T. (n.d.). Sample Preparation NMR. University of California, Irvine. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. Retrieved from [Link]

-

Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

-

Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

-

Castellano, S., et al. (1964). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Kamieńska-Trela, K., et al. (2000). Estimation of the total range of 1J(CC) couplings in heterocyclic compounds: pyridines and their N-oxides, the experimental and DFT studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Crysdot LLC. (n.d.). Methyl 2-bromo-5-hydroxyisonicotinate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6BrNO3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]

-

Roy, S. S., et al. (2016). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Reddit. (2022). Contextualising 1st order coupling in pyridine. Retrieved from [Link]

-

ResearchGate. (1962). H-H and ¹³C-H coupling constants in pyridazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. azooptics.com [azooptics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. J-coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. cif.iastate.edu [cif.iastate.edu]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. organomation.com [organomation.com]

An In-Depth Technical Guide to the 13C NMR Analysis of Methyl 5-bromo-2-hydroxyisonicotinate

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 5-bromo-2-hydroxyisonicotinate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of structural elucidation using modern spectroscopic techniques.

Introduction: The Significance of Structural Verification

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of the bromo, hydroxyl, and methyl ester substituents on the pyridine ring dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides direct insight into the carbon skeleton of a molecule.[1][2][3] By probing the magnetic properties of the ¹³C isotope, we can determine the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment, allowing for a detailed structural map of the molecule.[4]

Foundational Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy operates on the same fundamental principles as proton (¹H) NMR, relying on the interaction of nuclear spins with an external magnetic field.[2] However, several key distinctions make ¹³C NMR a unique and powerful tool for structural analysis:

-

Natural Abundance: The ¹³C isotope has a low natural abundance of approximately 1.1%, while the major isotope, ¹²C, is NMR-inactive (spin quantum number I=0).[5][6] This low abundance means that the probability of two adjacent ¹³C atoms in the same molecule is very low, virtually eliminating complex carbon-carbon spin-spin coupling.[5]

-

Chemical Shift Range: The chemical shifts (δ) in ¹³C NMR span a much wider range (typically 0-220 ppm) compared to ¹H NMR (0-12 ppm).[4][7] This broader range significantly reduces the likelihood of signal overlap, even in complex molecules, allowing for the resolution of individual carbon signals.[4]

-

Proton Decoupling: To simplify the spectra, ¹³C NMR is typically performed with broadband proton decoupling.[5] This technique irradiates the sample with a broad range of radiofrequencies that cover all proton resonances, effectively removing the splitting of carbon signals by attached protons. The result is a spectrum where each unique carbon atom appears as a single sharp peak.[5]

The chemical shift of a particular carbon atom is highly sensitive to its local electronic environment. Electronegative atoms or groups withdraw electron density from a carbon atom, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[8][9] Conversely, electron-donating groups increase electron density, "shielding" the carbon nucleus and shifting its signal to a lower chemical shift (upfield).[10]

Experimental Protocol for ¹³C NMR Analysis

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Sample Preparation

-

Analyte Quantity: Due to the low sensitivity of the ¹³C nucleus, a higher sample concentration is required compared to ¹H NMR.[11] A typical sample for a small molecule like this compound would require 20-50 mg of the compound.[12][13]

-

Solvent Selection: The choice of a deuterated solvent is crucial. Deuterated solvents are used to avoid a large, interfering solvent signal in the spectrum.[14] More importantly, the spectrometer's field-frequency lock system relies on the deuterium signal to maintain magnetic field stability during data acquisition.[15][16] For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are suitable choices due to their ability to dissolve a wide range of organic compounds.[14]

-